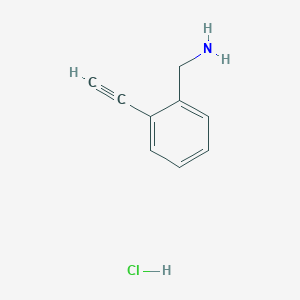
3-Iodo-5-methoxy-1-methyl-1H-indazole
Übersicht
Beschreibung
3-Iodo-5-methoxy-1-methyl-1H-indazole: is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and pyrazole ring. The presence of iodine and methoxy groups on the indazole ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Iodo-5-methoxy-1-methyl-1H-indazole typically involves the iodination of a methoxy-substituted indazole precursor. One common method includes:
Starting Material: 5-methoxy-1-methyl-1H-indazole.
Iodination Reaction: The iodination can be carried out using iodine (I2) and a suitable oxidizing agent such as potassium iodate (KIO3) in an acidic medium.
Reaction Conditions: The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The iodine atom in 3-Iodo-5-methoxy-1-methyl-1H-indazole can be replaced by other nucleophiles through substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Oxidation Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the indazole ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3), potassium cyanide (KCN), typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), usually in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), often in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Deiodinated indazole or modified indazole ring structures.
Wissenschaftliche Forschungsanwendungen
Chemistry:
3-Iodo-5-methoxy-1-methyl-1H-indazole is used as a building block in organic synthesis
Biology:
In biological research, this compound is studied for its potential as a pharmacophore. Indazole derivatives have shown promise in various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine:
The compound is explored for its potential therapeutic applications. Indazole derivatives are being investigated for their role as kinase inhibitors, which are crucial in the treatment of cancer and other diseases.
Industry:
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Iodo-5-methoxy-1-methyl-1H-indazole involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors. The presence of the iodine and methoxy groups can enhance its binding affinity and specificity towards these targets.
Molecular Targets and Pathways:
Kinase Inhibition: The compound may inhibit kinases, which are enzymes involved in the regulation of various cellular processes, including cell growth and differentiation.
Receptor Binding: It may also interact with specific receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
3-Iodo-1-methyl-1H-indazole: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Methoxy-1-methyl-1H-indazole: Lacks the iodine atom, which may influence its chemical properties and applications.
3-Iodo-5-methoxy-1H-indazole: Lacks the methyl group, which may alter its solubility and interaction with molecular targets.
Uniqueness:
3-Iodo-5-methoxy-1-methyl-1H-indazole is unique due to the presence of both iodine and methoxy groups on the indazole ring. This combination enhances its reactivity and potential for diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Eigenschaften
IUPAC Name |
3-iodo-5-methoxy-1-methylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2O/c1-12-8-4-3-6(13-2)5-7(8)9(10)11-12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGQANZWYUSCAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C(=N1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(3-Chlorophenyl)-3-(2-oxo-2-phenylethyl)pyrazolo[1,5-A]pyrimidine-2,7(1H,4H)-dione](/img/structure/B7979999.png)

![[4-Amino-1-(tetrahydropyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]methanol](/img/structure/B7980003.png)
![tert-Butyl 3-(4-amino-3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate](/img/structure/B7980011.png)
![(4-Amino-1-(tetrahydrofuran-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)methanol](/img/structure/B7980014.png)


![8-bromo-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B7980036.png)
